1-(furan-3-ylmethyl)-4-methylpiperazine
Description
1-(Furan-3-ylmethyl)-4-methylpiperazine is a piperazine derivative featuring a furan-3-ylmethyl substituent at the N1 position and a methyl group at the N4 position. Piperazine derivatives are widely explored for their pharmacological and chemical properties, with substituents significantly influencing their biological activity, solubility, and metabolic stability. The furan ring, a five-membered oxygen-containing heterocycle, may enhance hydrogen-bonding interactions and modulate electronic properties compared to aromatic or aliphatic substituents .
Properties
IUPAC Name |
1-(furan-3-ylmethyl)-4-methylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-11-3-5-12(6-4-11)8-10-2-7-13-9-10/h2,7,9H,3-6,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URZJEJJVLFSYAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=COC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(furan-3-ylmethyl)-4-methylpiperazine typically involves the reaction of furan-3-carboxaldehyde with 4-methylpiperazine in the presence of a reducing agent. The reaction is usually carried out under mild conditions to ensure high yield and purity of the product. Common solvents used in this synthesis include ethanol and methanol, and the reaction is often facilitated by heating .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification of the compound is achieved through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-(Furan-3-ylmethyl)-4-methylpiperazine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions to introduce different functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed
Major Products: The major products formed from these reactions include various substituted furan and piperazine derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
1-(Furan-3-ylmethyl)-4-methylpiperazine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and receptor binding.
Industry: The compound is used in the production of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of 1-(furan-3-ylmethyl)-4-methylpiperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The furan ring can participate in π-π interactions, while the piperazine ring can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Variations
Key structural analogs differ in the substituents attached to the piperazine core, leading to diverse biological activities:
Table 1: Comparative Analysis of 4-Methylpiperazine Derivatives
Pharmacological and Chemical Properties
- Electron-Withdrawing Groups : Chlorobenzyl (e.g., 1-(2-chlorobenzyl)-4-methylpiperazine) enhances receptor selectivity and metabolic stability .
- Heterocyclic Substituents : Furan rings (e.g., in ’s furan-2-ylmethyl analog) may improve solubility and binding specificity compared to phenyl groups .
- Sigma Receptor Affinity: Dichlorophenyl derivatives (e.g., BD1063) show nanomolar affinity, while bulkier groups reduce sigma-2 interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
